molecular formula C9H10BrNO2 B1511114 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide CAS No. 1268444-68-3

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

Cat. No. B1511114
CAS RN: 1268444-68-3
M. Wt: 244.08 g/mol
InChI Key: CYNPDLLORWTYIE-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide” is a chemical compound with the CAS Number: 1268444-68-3 . It has a molecular weight of 244.09 . The compound is typically stored in a dry room at normal temperature . It is a solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO2.BrH/c11-8(12)9(3-4-9)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,11,12);1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 244.09 . The InChI code provides a detailed description of its molecular structure .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Research has explored the use of pyridine and cyclopropane derivatives in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit unique structural features due to the presence of void spaces occupied by water clusters or other small molecules, facilitating applications in gas storage, separation, and catalysis. For instance, Ghosh and Bharadwaj (2005) described a nickel(II)-based MOF featuring polycatenane-like H-bonding interactions, highlighting the structural diversity attainable with pyridine derivatives (Ghosh & Bharadwaj, 2005).

Synthetic Methodologies

Compounds featuring pyridine and cyclopropane rings serve as key intermediates in synthetic organic chemistry, enabling the construction of complex molecules. For example, Cordero et al. (2009) discussed the synthesis of alpha-cyclopropyl-beta-homoprolines through 1,3-dipolar cycloadditions, demonstrating the versatility of cyclopropane derivatives in synthesizing cyclic beta-amino acids (Cordero et al., 2009).

Luminescent Probes

Coordination polymers containing pyridine and cyclopropane units have been investigated for their potential as luminescent probes. Zhao et al. (2004) synthesized 3d-4f heterometallic coordination polymers with 1D channels, which demonstrated selective luminescence enhancement upon interaction with Zn2+ ions, suggesting applications in metal ion sensing (Zhao et al., 2004).

Environmental and Bioactivity Studies

Research has also focused on the environmental presence and biological activities of organophosphorus and pyrethroid pesticides, which share structural similarities with "1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide." Babina et al. (2012) conducted a cross-sectional study on South Australian preschool children to assess exposure to these compounds, emphasizing the importance of understanding environmental exposure levels for public health policy (Babina et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

1-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.BrH/c11-8(12)9(3-4-9)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNPDLLORWTYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CC=C2)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743862
Record name 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1268444-68-3
Record name 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
Reactant of Route 2
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1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
Reactant of Route 3
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
Reactant of Route 5
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
Reactant of Route 6
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

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